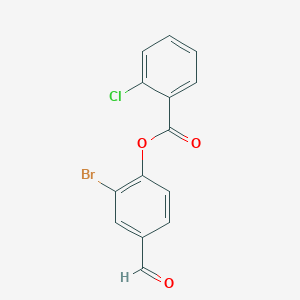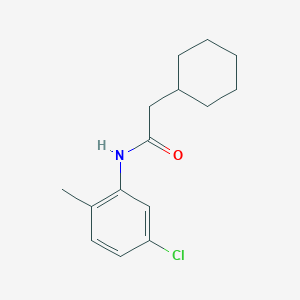
N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide, also known as CMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMA is a synthetic compound that belongs to the class of cyclohexylacetamide derivatives.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. This compound has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This results in a decrease in the excitability of neurons and a reduction in seizure activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of GABA in the brain, reduce oxidative stress, and improve mitochondrial function. This compound has also been found to have anti-inflammatory properties and to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method and high purity. This compound is also stable and can be easily stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its long-term safety and efficacy in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent in various fields of science. The synthesis method of this compound is well-established, and this compound has been found to exhibit anticonvulsant, anxiolytic, and neuroprotective effects. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound should focus on the development of new derivatives, investigation of its potential therapeutic applications in other neurological disorders, and further elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to exhibit anticonvulsant, anxiolytic, and neuroprotective effects in preclinical studies. This compound has also shown promise as a potential treatment for neuropathic pain, anxiety disorders, and epilepsy.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-7-8-13(16)10-14(11)17-15(18)9-12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBBLQBHHCJQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




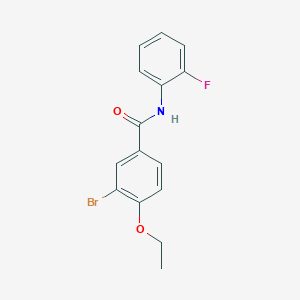
![methyl 3-[(3-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B3461053.png)
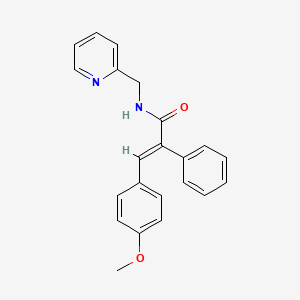
![N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide](/img/structure/B3461074.png)
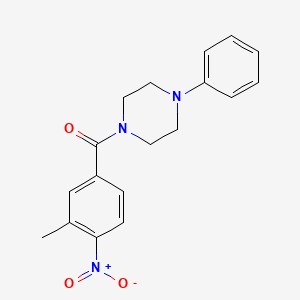
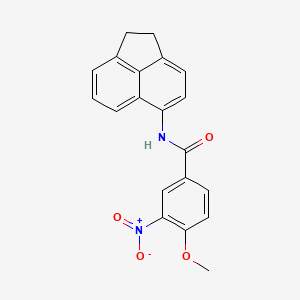
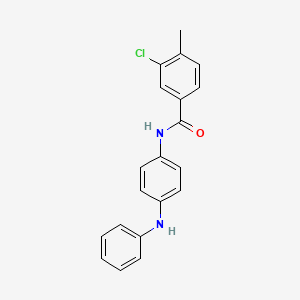
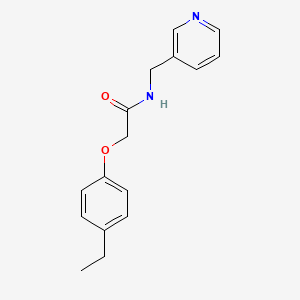
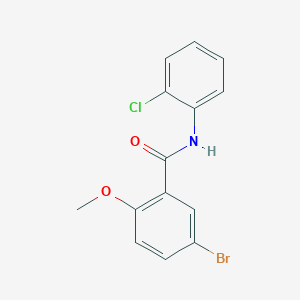
![8',9'-dimethoxy-3'-(4-methoxyphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3461111.png)
